molecular formula C6H6N4 B1595870 4,6-Diaminonicotinonitrile CAS No. 75776-47-5

4,6-Diaminonicotinonitrile

Cat. No. B1595870
CAS RN: 75776-47-5
M. Wt: 134.14 g/mol
InChI Key: TWMYIGNIDPMOSD-UHFFFAOYSA-N
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Description

4,6-Diaminonicotinonitrile is a unique chemical compound with the linear formula C6H6N4 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4,6-Diaminonicotinonitrile is represented by the InChI key TWMYIGNIDPMOSD-UHFFFAOYSA-N . The compound is solid in form .

Scientific Research Applications

Corrosion Inhibition

4,6-Diaminonicotinonitrile and its derivatives have been investigated for their potential in corrosion inhibition. For example, the inhibition efficiency of 3,4-diaminobenzonitrile was studied against steel corrosion using various techniques. This study highlights the potential of similar compounds in protecting metals from corrosion, emphasizing their practical applications in material science and engineering (Sığırcık, Tüken, & Erbil, 2016).

Bioimaging

Compounds similar to 4,6-diaminonicotinonitrile have been utilized in the development of bioimaging tools. For instance, diaminofluoresceins, related to diaminonicotinonitriles, are used for the detection and imaging of nitric oxide (NO) in biological systems. These compounds offer advancements in bioimaging techniques, particularly in medical diagnostics and research (Kojima et al., 2001).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using 4,6-diaminonicotinonitrile derivatives is another area of research. For example, the use of palladium(0) in the C-2 amination of 4,6-dichloronicotinonitrile leads to the creation of 4-chloro-6-anilino nicotinonitrile compounds. These findings demonstrate the versatility of such compounds in organic chemistry and drug development (Delvare, Koza, & Morgentin, 2011).

Biodegradation of Explosives

Research has also explored the biodegradation and biotransformation of explosives, where compounds like 4,6-diaminonicotinonitrile play a role. Studies focus on the metabolism of toxic compounds by microorganisms and plants, providing insights into environmental management and pollution control (Rylott, Lorenz, & Bruce, 2011).

Safety And Hazards

The compound is classified under GHS07 (irritant) and GHS09 (environmental hazard) according to the Globally Harmonized System of Classification and Labelling of Chemicals . It has hazard statements H319 (causes serious eye irritation) and H410 (very toxic to aquatic life with long-lasting effects) .

properties

IUPAC Name

4,6-diaminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMYIGNIDPMOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304364
Record name 4,6-Diaminonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diaminonicotinonitrile

CAS RN

75776-47-5
Record name 75776-47-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diaminonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 21.3 g of 6-bromo-2,4-diamino-5-cyanopyridine (JACS, 80:2838-2840 (1958)) and 1 g of 20% palladium on charcoal in 250 mL of tetrahydrofuran was shaken in a Parr apparatus under an atmosphere hydrogen. After 2 hours, the reaction was stopped and 10 g of potassium acetate and 50 mL of methanol added. The reaction was recharged with hydrogen and shaken for 18 hours. The solvents were removed under reduced pressure and the residue crystallized from isopropyl alcohol to afford the title compound 2,4-diamino-5-cyanopyridine, mp 201°-202° C.
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21.3 g
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Synthesis routes and methods II

Procedure details

Crude 2-bromo-3-cyano-4,6-diaminopyridine [(W. J. Middleton, U.S. Pat. No. 2,790,806 (Apr. 30, 1957), Du Pont; Chem. Abst. 51:P14829 (1957), see also next experimental] (15.1 g, 0.071 mole) is hydrogenated in THF/MeOH (200 mL, 2:1) containing KOAc (7.0 g, 0.071 mole) and 5% Pd/C (4 g) at 55 p.s.i. and 20° C. for 7 days. Filtration over celite, washing with THF/MeOH and removal of the solvent gives a solid, which is dissolved in dilute HCl and water. Adjustment of the solution pH to 10 (conc. NaOH) and cooling gives 3-cyano-4,6-diaminopyridine (6.58 g, 69%) as a yellow solid, mp 197-198° C. [Metzger, R.; Oberdorfer, J.; Schwager, C.; Thielecke, W.; Boldt, P. Liebigs Ann. Chem. 1980, 946-953 record mp (benzene) 205° C.]. Extraction of the remaining liquor with EtOAc (4×200 mL) gives further product (2.12 g, 22%). 1H NMR (DMSO) δ 7.91 (1H, s), 6.26, 6.24 (2H, 2H, brs), 5.63 (1H, s)
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Thompson, GW Rewcastle… - Journal of Medicinal …, 2000 - ACS Publications
7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones are potent inhibitors of protein tyrosine kinases, with some selectivity for c-Src. The compounds were prepared by …
Number of citations: 78 pubs.acs.org
R Glaser, L Ulmer, S Coyle - The Journal of Organic Chemistry, 2013 - ACS Publications
The results are reported of an ab initio study of the addition of LiAlH 4 to acetonitrile and malononitrile at the MP2(full)/6-311+G* level considering the effects of electron correlation at …
Number of citations: 5 pubs.acs.org
BG Szczepankiewicz, C Kosogof… - Journal of medicinal …, 2006 - ACS Publications
The c-Jun N-terminal kinases (JNK-1, -2, and -3) are members of the mitogen activated protein (MAP) kinase family of enzymes. They are activated in response to certain cytokines, as …
Number of citations: 163 pubs.acs.org
AM Thompson, HDH Showalter… - Journal of the Chemical …, 2000 - pubs.rsc.org
The preparation of 3-aryl-7-halo-1,6-naphthyridin-2-amines and 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones from the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines is reported. …
Number of citations: 21 pubs.rsc.org
W Xie, S Yang, L Liang, M Wang, W Zuo… - Journal of Medicinal …, 2022 - ACS Publications
Fibroblast growth factor receptors (FGFRs) play key roles in promoting cancer cell proliferation, differentiation, and migration. However, acquired resistance to FGFR inhibitors has …
Number of citations: 5 pubs.acs.org

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